Trioctylamine

Descripción

Propiedades

IUPAC Name |

N,N-dioctyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51N/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h4-24H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAZYLNFDRKIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047635 | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [MSDSonline] | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 0.050 mg/l @ 25 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000549 [mmHg] | |

| Record name | Tri-n-octylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1116-76-3 | |

| Record name | Trioctylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1116-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trioctylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanamine, N,N-dioctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trioctylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIOCTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I40965UY86 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-34.6 °C | |

| Record name | TRI-N-OCTYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5786 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Trioctylamine: Chemical Formula, Structure, and Applications

This technical guide provides a comprehensive overview of this compound, a tertiary amine with significant applications in various industrial and research settings. The document details its chemical formula, structure, physicochemical properties, synthesis, and key applications, with a focus on its role as an extractant in hydrometallurgy.

Chemical Formula and Structure

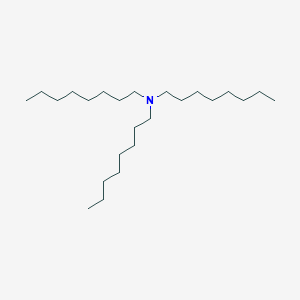

This compound is an aliphatic tertiary amine. The nitrogen atom is bonded to three octyl groups.

Synonyms: Tri-n-octylamine, TOA, Tricaprylylamine.[6][8]

Structural Representation:

Caption: Molecular structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to pale yellow, oily liquid at room temperature.[1][3] It has a characteristic amine-like odor.[3][8] Below is a summary of its key physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₅₁N | [1][2][3][4][5] |

| Molecular Weight | 353.67 g/mol | [2][7] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Melting Point | -34 °C | [1][2] |

| Boiling Point | 365-367 °C at 1 atm | [1][2] |

| Density | 0.810 g/mL at 20 °C | [1][2] |

| Refractive Index | n20/D 1.449 | [1][2] |

| Solubility in Water | 0.050 mg/L | [1][2] |

| Solubility in Organic Solvents | Soluble in chloroform, alcohols, ethers, and non-polar solvents.[1][2][6] | |

| Viscosity | 7.862 mPa·s | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1][2] |

Synthesis of this compound

This compound is commercially synthesized via the reaction of octanol with ammonia in the presence of a catalyst.[1][6] Another method involves the reaction of dioctylamine with n-octanol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Dioctylamine and n-Octanol

This protocol is based on a patented method for the preparation of tri-n-octylamine.[9]

Materials:

-

Dioctylamine

-

n-Octanol

-

Alkaline earth oxide catalyst

-

Nitrogen gas

-

Hydrogen gas

-

Reaction vessel (e.g., 500 mL four-necked flask) equipped with a hydrogen circulation system and a division box.

Procedure:

-

Charge the reactor with 150 g of dioctylamine, 89 g of n-octanol, and 1.5 g of alkaline earth oxide catalyst.[9]

-

Purge the reactor with nitrogen gas, followed by hydrogen gas.[9]

-

Reduce the catalyst under a nitrogen atmosphere at a temperature of 160-180 °C for 1 hour.[9]

-

Increase the reaction temperature to 210-220 °C.[9]

-

Water will be generated as a byproduct of the reaction. Continue the reaction for approximately 5 hours, or until water is no longer being produced.[9]

-

Monitor the reaction progress by taking samples for Gas Chromatography (GC) analysis. The reaction is considered complete when the dioctylamine content is ≤ 2 wt.%.[9]

-

Upon completion, cool the crude this compound product.

-

Allow the product to sediment.

-

Purify the this compound by rectification (distillation).

Applications

This compound has a wide range of industrial applications, primarily due to its ability to act as a metal extractant, a catalyst, and a surfactant.[4][8]

-

Solvent Extraction in Hydrometallurgy: this compound is extensively used as an extractant for the separation and purification of various metals, including cobalt, nickel, rare earth elements, and precious metals.[4][10]

-

Extraction of Organic Acids: It is employed to extract organic acids from aqueous solutions.[1]

-

Catalysis: It can act as a phase transfer catalyst in various chemical reactions.[4][6]

-

Surfactants and Emulsifiers: Its amphiphilic nature makes it suitable for use as a surfactant and emulsifier in the polymer industry.[4]

-

Corrosion Inhibition: this compound can form a protective layer on metal surfaces, thus inhibiting corrosion.[4]

Experimental Protocol: Liquid-Liquid Extraction of Cobalt (II)

This protocol describes a typical laboratory procedure for the solvent extraction of cobalt (II) from an acidic chloride medium using this compound.[7]

Materials:

-

This compound (TOA)

-

Kerosene (as diluent)

-

Cobalt (II) chloride (CoCl₂)

-

Hydrochloric acid (HCl)

-

Potassium chloride (KCl)

-

Separatory funnels

-

UV-Visible Spectrophotometer

Procedure:

-

Preparation of the Aqueous Phase (Feed Solution):

-

Preparation of the Organic Phase:

-

Extraction Procedure:

-

In a separatory funnel, mix equal volumes of the aqueous and organic phases (O/A ratio of 1:1).

-

Shake the funnel vigorously for at least 10 minutes to ensure equilibration.[7]

-

Allow the two phases to separate completely.

-

Collect the aqueous phase (raffinate) for analysis.

-

-

Analysis:

-

Determine the concentration of cobalt in the initial aqueous phase and in the raffinate using a UV-Visible spectrophotometer by the thiocyanate method at 625 nm.[7]

-

Calculate the percentage of cobalt extracted into the organic phase.

-

Caption: Experimental workflow for Cobalt (II) extraction.

Safety and Handling

This compound is a chemical that requires careful handling.

-

Hazards: It can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Prolonged or repeated exposure may cause damage to organs.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection when handling.[11][12]

-

Handling: Use in a well-ventilated area.[11] Avoid breathing vapors.[11] Wash hands thoroughly after handling.[13]

-

Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. research.aalto.fi [research.aalto.fi]

- 7. doi.nrct.go.th [doi.nrct.go.th]

- 8. jps.usm.my [jps.usm.my]

- 9. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 13. Catalytic Amination of Octanol for Synthesis of this compound and Catalyst Characterization [ouci.dntb.gov.ua]

Trioctylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trioctylamine (TOA), a tertiary amine with the chemical formula C₂₄H₅₁N, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique molecular structure, featuring three long octyl chains attached to a central nitrogen atom, imparts a combination of lipophilicity and basicity that makes it a valuable reagent in organic synthesis, solvent extraction, and as a corrosion inhibitor. This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with detailed experimental methodologies and visual representations of key concepts to support researchers and professionals in its effective application.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow oily liquid at room temperature.[1][2] Its physical state can become a low melting crystalline mass or waxy solid in cooler conditions.[2][3] It possesses a characteristic amine-like odor.[2] The key physical properties of this compound are summarized in the table below.

| Property | Value | Units | Conditions |

| Molecular Weight | 353.67 | g/mol | |

| Density | 0.809 - 0.811 | g/mL | at 20-25 °C[1][4][5] |

| Boiling Point | 365 - 367 | °C | at 1 atm[1][3][6] |

| 164 - 168 | °C | at 0.7 mmHg[1][3] | |

| Melting Point / Pour Point | -34 to -39 | °C | [1][7][8] |

| Refractive Index (n_D) | 1.449 | at 20 °C[1][3][4] | |

| Viscosity (Kinematic) | 7.862 | mPa·s | [1] |

| Flash Point | >163 | °C | Cleveland Open Cup[6][9][10] |

| Vapor Pressure | <0.01 | hPa | at 20 °C[7][11][12] |

| 5.49 x 10⁻⁵ | mmHg | at 25 °C[13] | |

| Water Solubility | 0.050 | mg/L | at 25 °C[1][3][13] |

| pKa | ~10.08 | Predicted[11][14] |

Chemical Properties and Reactivity

The chemical behavior of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a weak base and a nucleophile. Its long alkyl chains render it highly soluble in non-polar organic solvents and virtually insoluble in water.[1][3][15]

Acid-Base Reactions

As a tertiary amine, this compound readily reacts with acids to form trioctylammonium salts.[16] This fundamental acid-base reaction is the cornerstone of its application in solvent extraction. For instance, in the presence of hydrochloric acid, it forms this compound hydrochloride, which is an ionic species that remains soluble in the organic phase.[16]

The basicity of this compound in various organic diluents is influenced by the nature of the acid and the polarity of the solvent.[17] The apparent extraction equilibrium constants are dependent on the hydrophobicity and acidity of the carboxylic acid being extracted.[18][19]

Solvent Extraction of Metals and Organic Acids

This compound is extensively used as an extractant in hydrometallurgy for the separation and purification of various metals, including rare earth elements, cobalt, and nickel.[2][5][15] The extraction mechanism typically involves the formation of an ion-pair between the protonated amine and an anionic metal complex in the aqueous phase.[16][20]

Figure 1: Generalized mechanism of metal ion extraction by this compound.

Similarly, this compound is effective in extracting organic acids, such as carboxylic acids, from aqueous solutions.[3][10][21] The extraction efficiency is influenced by the stoichiometry of the acid-amine complex formed in the organic phase.[22]

Role as a Corrosion Inhibitor

This compound can function as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness stems from its ability to adsorb onto the metal surface through the nitrogen atom's lone pair of electrons. The long, hydrophobic octyl chains then form a protective barrier, isolating the metal from the corrosive medium.

Phase Transfer Catalyst

While not a conventional phase-transfer catalyst, this compound can react in-situ with alkylating agents to form quaternary ammonium salts, which then act as phase-transfer catalysts.[17][23][24][25][26] This is particularly effective with methylating, allylating, and benzylating agents that lack beta-hydrogens, thus avoiding elimination side reactions.[23]

Chemical Stability

This compound is relatively stable under normal conditions.[27] However, it is air-sensitive and incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[18][28] Hazardous decomposition products upon combustion include carbon oxides and nitrogen oxides.[28]

Experimental Protocols

The accurate determination of the physicochemical properties of this compound is crucial for its effective application. The following section outlines the standard methodologies for measuring its key properties.

Determination of Physical Properties

A general workflow for the determination of the key physical properties of a liquid sample like this compound is depicted below.

Figure 2: Workflow for physical property determination of this compound.

1. Density:

-

Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.[5][12][21][23]

-

Principle: This method utilizes an oscillating U-tube. The oscillation frequency of the U-tube changes based on the mass (and therefore density) of the liquid it contains. The instrument is calibrated with fluids of known density (e.g., dry air and pure water).

-

Procedure:

-

Ensure the instrument is calibrated and the measuring cell is clean and dry.

-

Inject a small, bubble-free aliquot of the this compound sample into the U-tube.

-

Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 20 °C or 25 °C).

-

The instrument measures the oscillation period and calculates the density.

-

2. Boiling Point:

-

Method: ASTM D1078 - Standard Test Method for Distillation Range of Volatile Organic Liquids.[29][30][31][32][33]

-

Principle: This method determines the boiling range of a liquid by distillation under controlled conditions.

-

Procedure:

-

A specified volume of the this compound sample is placed in a distillation flask.

-

The sample is heated, and the temperature of the vapor is recorded as a function of the volume of condensate collected.

-

The initial boiling point and the boiling range are determined from the temperature-volume data. For high-boiling liquids like this compound, distillation under reduced pressure is often employed to prevent decomposition, with the results extrapolated to atmospheric pressure.

-

3. Melting/Pour Point:

-

Method: OECD Guideline 102 for Melting Point/Melting Range or ASTM D5949 for Pour Point of Petroleum Products.[1][3][4][6][7][11][13][34][35][36]

-

Principle (Pour Point - ASTM D5949): This automated method involves cooling the sample and applying a pulse of pressurized gas at regular temperature intervals to detect movement of the liquid's surface.[1][6][13][35] The pour point is the lowest temperature at which movement is observed.[6][36]

-

Procedure (ASTM D5949):

-

The this compound sample is heated and then cooled by a Peltier device at a controlled rate.

-

At specified temperature intervals, a pulse of compressed gas is directed onto the sample surface.

-

Optical detectors monitor for any movement of the surface.

-

The temperature at which the last movement is detected is recorded as the pour point.

-

4. Refractive Index:

-

Method: ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[1][6][9][13][35]

-

Principle: This method measures the extent to which light is bent when it passes from air into the liquid sample. This is typically done using an Abbé refractometer.

-

Procedure:

-

A small drop of the this compound sample is placed on the prism of the refractometer.

-

The prism is temperature-controlled (e.g., at 20 °C).

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale.

-

5. Viscosity:

-

Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.[2][3][7][11][16]

-

Principle: This method measures the time it takes for a fixed volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a controlled temperature.

-

Procedure:

-

The viscometer is filled with the this compound sample and placed in a constant-temperature bath until it reaches thermal equilibrium.

-

The time taken for the liquid to flow between two marked points on the viscometer is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

6. Flash Point:

-

Method: ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester.[4][15][28][34][36]

-

Principle: The sample is heated in an open cup at a controlled rate. A small flame is passed over the surface of the liquid at regular temperature intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

-

Procedure:

-

The this compound sample is placed in the Cleveland open cup and heated at a steady rate.

-

A test flame is passed across the cup at specified temperature intervals.

-

The temperature at which a flash is observed is recorded as the flash point.

-

7. Vapor Pressure:

-

Method: OECD Guideline 104 - Vapour Pressure.[14][20][27][37][38]

-

Principle: This guideline describes several methods, such as the static method, dynamic method, or effusion method, to determine the vapor pressure of a substance at different temperatures. For a low-volatility substance like this compound, the static or effusion methods are suitable.

-

Procedure (Static Method):

-

A small amount of the degassed this compound sample is introduced into an evacuated, temperature-controlled chamber.

-

The pressure inside the chamber is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.

-

Measurements are repeated at several temperatures to establish the vapor pressure curve.

-

8. Water Solubility:

-

Method: OECD Guideline 105 - Water Solubility (Flask Method).[18][39][40][41][42]

-

Principle: A known amount of the substance is equilibrated with water at a constant temperature, and the concentration of the substance in the aqueous phase is determined.

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of water.

-

The flask is agitated at a constant temperature for a sufficient time to reach equilibrium.

-

The aqueous phase is separated from the undissolved this compound (e.g., by centrifugation).

-

The concentration of this compound in the aqueous phase is determined by a suitable analytical method (e.g., chromatography).

-

Determination of Chemical Properties

1. pKa (Dissociation Constant):

-

Method: OECD Guideline 112 - Dissociation Constants in Water (Titration Method).[9][12][14][21][29]

-

Principle: The pKa of a basic substance like this compound can be determined by titrating a solution of the amine with a standard acid and monitoring the pH of the solution. The pKa is the pH at which the amine is 50% protonated.

-

Procedure:

-

A solution of this compound in a suitable solvent (often a water-alcohol mixture to ensure solubility) is prepared.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of acid added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid (trioctylammonium ion), from which the pKb and subsequently the pKa of this compound can be calculated.

-

Spectroscopic Analysis

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes vibrations of the chemical bonds. This provides a "fingerprint" of the functional groups present in the molecule.

-

Sample Preparation and Analysis: [5][22][32][33][43][44]

-

For a liquid sample like this compound, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) or, more conveniently, by using an Attenuated Total Reflectance (ATR) accessory.[5][22][33]

-

A background spectrum (of the empty salt plates or ATR crystal) is first recorded.

-

The sample is then introduced, and the sample spectrum is recorded.

-

The instrument software automatically subtracts the background to produce the final spectrum. Key expected absorptions for this compound include C-H stretching and bending vibrations and C-N stretching vibrations.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a strong magnetic field. For this compound, ¹H and ¹³C NMR are most informative.

-

Sample Preparation and Analysis: [42][45][46][47]

-

A small amount of the this compound sample (typically 5-25 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[46]

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.[47]

-

The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

The NMR spectrum is acquired. The ¹H NMR spectrum of this compound will show signals corresponding to the different types of protons in the octyl chains, and their integration will be proportional to the number of protons of each type. The ¹³C NMR spectrum will show signals for the different carbon atoms.

-

3. Mass Spectrometry (MS):

-

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. The molecule is first ionized, and then the resulting ions (molecular ion and fragment ions) are separated and detected.

-

Analysis:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized, typically by electron ionization (EI).

-

The resulting ions are accelerated and separated by the mass analyzer.

-

A mass spectrum is produced, showing the relative abundance of ions at different m/z values. For tertiary amines like this compound, a characteristic fragmentation pattern is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the loss of an alkyl radical and the formation of a stable iminium ion.[8][30][37][40][41] The molecular ion peak, if observed, will have an odd m/z value due to the presence of a single nitrogen atom (the "nitrogen rule").[8]

-

Safety and Handling

This compound requires careful handling due to its potential health and environmental hazards. It can cause skin and serious eye irritation, and may cause respiratory irritation.[3][39][40][46][47][48] There is also evidence that it may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[3][46] It is very toxic to aquatic life with long-lasting effects.[3][40][46][47]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[43][49] In case of inadequate ventilation, use a suitable respirator.[28]

-

Handling: Handle in a well-ventilated area.[43] Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[48]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[18][28][43]

Conclusion

This compound is a valuable chemical with a broad range of applications, underpinned by its distinct physical and chemical properties. A thorough understanding of these properties, along with the standardized methods for their determination, is essential for its safe and effective use in research, development, and industrial processes. This guide has provided a comprehensive overview of the key characteristics of this compound, offering a valuable resource for scientists and professionals working with this important compound.

References

- 1. store.astm.org [store.astm.org]

- 2. This compound: Versatile Applications and Multifaceted Significance Across Industries - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 3. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 4. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 5. sintef.no [sintef.no]

- 6. Pour point - Wikipedia [en.wikipedia.org]

- 7. oecd.org [oecd.org]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 10. researchgate.net [researchgate.net]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. OECD 112 - Dissociation Constants in Water - Situ Biosciences [situbiosciences.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. This compound - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oecd.org [oecd.org]

- 22. chemrxiv.org [chemrxiv.org]

- 23. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]

- 26. dalalinstitute.com [dalalinstitute.com]

- 27. This compound (TOA) - Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]

- 28. chemos.de [chemos.de]

- 29. OECD 112 - Phytosafe [phytosafe.com]

- 30. future4200.com [future4200.com]

- 31. What is this compound - Properties & Specifications [es.polic-chemical.com]

- 32. drawellanalytical.com [drawellanalytical.com]

- 33. researchgate.net [researchgate.net]

- 34. oecd.org [oecd.org]

- 35. store.astm.org [store.astm.org]

- 36. POUR POINT, Lube oil test [lube-oil.in]

- 37. chem.libretexts.org [chem.libretexts.org]

- 38. jps.usm.my [jps.usm.my]

- 39. Studies on the Solvent Extraction of Iron (III) with Tri-iso-octylamine from Aqueous Mineral Acid Solutions – Oriental Journal of Chemistry [orientjchem.org]

- 40. whitman.edu [whitman.edu]

- 41. youtube.com [youtube.com]

- 42. sites.bu.edu [sites.bu.edu]

- 43. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 44. researchgate.net [researchgate.net]

- 45. depts.washington.edu [depts.washington.edu]

- 46. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 47. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 48. echemi.com [echemi.com]

- 49. taylorandfrancis.com [taylorandfrancis.com]

Trioctylamine (CAS 1116-76-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trioctylamine (TOA), a tertiary aliphatic amine with the CAS number 1116-76-3, is a versatile and widely utilized chemical compound in various industrial and research applications. This technical guide provides an in-depth overview of its core properties, synthesis, and significant applications, with a particular focus on its role in solvent extraction and as an intermediate in pharmaceutical synthesis. This document adheres to stringent data presentation standards, including detailed experimental protocols and mandatory visualizations, to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a clear, colorless to pale yellow oily liquid with a characteristic amine odor.[1] It is a long-chain tertiary amine, and its hydrophobic nature, conferred by the three octyl groups, makes it highly soluble in non-polar organic solvents like chloroform, alcohols, ethers, and hydrocarbons, while exhibiting very low solubility in water.[1][2][3] The compound is also noted to be air-sensitive.[2]

Table 1: Physicochemical Data of this compound

| Property | Value | References |

| CAS Number | 1116-76-3 | [2] |

| EC Number | 214-242-1 | [2] |

| Molecular Formula | C₂₄H₅₁N | [2] |

| Molecular Weight | 353.67 g/mol | [2] |

| Density | 0.81 g/cm³ (at 20 °C) | [2][4] |

| Melting Point | -34 °C to -39 °C | [2][4] |

| Boiling Point | 365-367 °C (at 1 atm); 164-168 °C (at 0.7 mmHg) | [2][3] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Ignition Temperature | 315 °C | [4] |

| Vapor Pressure | <0.01 hPa (at 20 °C) | [4] |

| Refractive Index | n20/D 1.449 | [2] |

| Water Solubility | 0.050 mg/L | [5] |

| Solubility | Miscible with chloroform, soluble in alcohols and ethers. | [2][3] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of n-octyl alcohol with ammonia in the presence of a catalyst and hydrogen.[6] Another reported method is the catalytic hydrogenation of caprylonitrile.[6] A greener process involves the reaction of dioctylamine with n-octyl alcohol using an alkaline earth oxide catalyst.[7]

Experimental Protocol: Synthesis from Dioctylamine and n-Octyl Alcohol[7]

This protocol is based on the method described in patent CN107540557A.

1. Materials and Equipment:

-

Dioctylamine

-

n-Octyl alcohol

-

Alkaline earth oxide catalyst

-

500 mL four-necked reaction flask equipped with a hydrogen circulation system and a distillation apparatus

-

Nitrogen gas supply

-

Hydrogen gas supply

-

Heating mantle and temperature controller

-

Gas chromatograph (GC) for analysis

2. Procedure:

-

Charge the 500 mL reaction flask with 150 g of dioctylamine, 97.2 g of n-octyl alcohol, and 3 g of the alkaline earth oxide catalyst.

-

Purge the reactor with nitrogen gas, followed by hydrogen gas.

-

Under a hydrogen atmosphere, heat the mixture to 160-190 °C for 1 ± 0.5 hours to reduce the catalyst.

-

Increase the reaction temperature to 200-230 °C.

-

Continuously collect the water generated during the reaction. The reaction is considered near completion when the amount of water collected is more than 95% of the theoretical amount and the volume of water collected in 30 minutes is less than 2% of the total.

-

Monitor the reaction progress by taking samples for GC analysis.

-

Terminate the reaction when the concentration of dioctylamine is ≤ 2% by weight.

-

Cool the reaction mixture, allow it to settle, and then separate the crude this compound product.

-

Purify the crude product by rectification to obtain the final this compound.

Applications of this compound

This compound's unique properties make it a valuable compound in a multitude of applications.

Solvent Extraction in Hydrometallurgy

One of the most significant applications of this compound is in hydrometallurgy as a solvent extraction agent.[8] It is particularly effective in the separation and purification of various metals, including rare earth elements, cobalt, nickel, zirconium, and uranium, from their ores and other aqueous solutions.[8][9][10]

The mechanism of extraction typically involves the formation of an ion-pair between the protonated amine in the organic phase and a negatively charged metal complex in the aqueous phase.[11] this compound acts as a liquid anion exchanger.

Experimental Protocol: Liquid-Liquid Extraction of Cobalt (II)[12][13]

This protocol describes the extraction of Co(II) from an acidic chloride medium.

1. Reagents and Solutions:

-

Aqueous Phase: Prepare an aqueous feed solution containing 0.01 M Co(II) from CoCl₂, 3 M HCl, and 1.5 M KCl (as a salting-out agent).

-

Organic Phase: Dissolve this compound (TOA) in kerosene to achieve the desired concentration (e.g., ranging from 0.08 M to 1.5 M).

-

Stripping Solution: Prepare a suitable stripping agent, such as dilute sulfuric acid, to recover the cobalt from the organic phase.

2. Extraction Procedure:

-

In a separatory funnel, mix equal volumes of the aqueous and organic phases (unless studying the effect of the organic-to-aqueous phase ratio).

-

Shake the mixture vigorously for a predetermined equilibration time (e.g., 10 minutes) to ensure thorough mixing and mass transfer.

-

Allow the phases to separate completely.

-

Collect the aqueous phase (raffinate) and the organic phase (loaded organic).

-

Analyze the Co(II) concentration in the raffinate using a suitable analytical method, such as UV-Visible spectrophotometry, to determine the extraction efficiency.

3. Stripping Procedure:

-

Take the loaded organic phase containing the Co(II)-TOA complex.

-

Mix it with the stripping solution in a separatory funnel.

-

Shake for a sufficient time to allow the cobalt to transfer back to the aqueous phase.

-

Separate the phases and analyze the cobalt concentration in the stripping solution.

Extraction of Organic Acids

This compound is also widely used for the reactive extraction of carboxylic acids, such as acetic, succinic, and lactic acids, from aqueous solutions like fermentation broths.[5][12] This application is significant in the production of bio-based chemicals. The extraction mechanism involves an acid-base reaction where the amine neutralizes the carboxylic acid, forming an ion pair that is soluble in the organic phase.[13]

Pharmaceutical and Chemical Synthesis

In the pharmaceutical industry, this compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[14] Its tertiary amine functionality allows for reactions like quaternization to produce quaternary ammonium compounds, which have applications as phase transfer catalysts, surfactants, and have specific biological activities.[5][14] It is also used as a solvent and an intermediate in the manufacturing of agrochemicals, dyes, lubricant additives, and corrosion inhibitors.[5]

Toxicology and Safety

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, as well as respiratory irritation.[2][5] There are concerns that it may damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[2][5] It is also very toxic to aquatic life with long-lasting effects.[2][5]

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | References |

| Skin Irritation | H315 | Causes skin irritation. | [2][15] |

| Eye Irritation | H319 | Causes serious eye irritation. | [2][15] |

| Respiratory Irritation | H335 | May cause respiratory irritation. | [2] |

| Reproductive Toxicity | H360 | May damage fertility or the unborn child. | [15] |

| Specific Target Organ Toxicity (Repeated Exposure) | H372 | Causes damage to organs through prolonged or repeated exposure. | [15] |

| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life. | [15] |

| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. | [15] |

Experimental Protocol: Safety and Handling

1. Personal Protective Equipment (PPE):

-

Wear appropriate chemical-resistant gloves (tested according to EN 374), protective clothing, and safety glasses with side shields or goggles.[16]

-

In case of inadequate ventilation, use a suitable respirator.[16]

2. Handling:

-

Handle in a well-ventilated area.[15]

-

Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Do not eat, drink, or smoke in work areas.[16]

-

Wash hands thoroughly after handling.[16]

3. Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Storage temperature should be below 30 °C.[2]

-

Keep away from incompatible materials and sources of ignition.[15]

4. First Aid Measures:

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[5]

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[5]

Conclusion

This compound (CAS 1116-76-3) is a chemical of significant industrial and research importance. Its utility as a solvent extractant in hydrometallurgy and for the purification of organic acids is well-established. Furthermore, its role as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals underscores its versatility. Due to its hazardous nature, strict adherence to safety protocols during handling and storage is imperative. This guide provides a foundational understanding of this compound, offering detailed data and protocols to support its safe and effective use in scientific and developmental applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. doi.nrct.go.th [doi.nrct.go.th]

- 3. researchgate.net [researchgate.net]

- 4. Catalytic Amination of Octanol for Synthesis of this compound and Catalyst Characterization [ouci.dntb.gov.ua]

- 5. Reactive Extraction of Lactic Acid, Formic Acid and Acetic Acid from Aqueous Solutions with Tri-n-octylamine/1-Octanol/n-Undecane [mdpi.com]

- 6. This compound | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. stem-ap.polyu.edu.hk [stem-ap.polyu.edu.hk]

- 14. research.aalto.fi [research.aalto.fi]

- 15. prepchem.com [prepchem.com]

- 16. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Trioctylamine: Molecular Weight, Density, and Experimental Protocols

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of trioctylamine, a tertiary amine of significant interest in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its molecular weight and density, alongside standardized experimental protocols for their determination.

Physicochemical Properties of this compound

This compound, a clear, colorless to pale yellow liquid, is a versatile organic compound with the chemical formula C₂₄H₅₁N.[1] It is characterized by its insolubility in water and solubility in many organic solvents.[1][2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 353.67 g/mol | [3][4] |

| Density | 0.81 g/cm³ (at 20°C) | |

| CAS Number | 1116-76-3 | [1][3] |

| Molecular Formula | C₂₄H₅₁N | [1] |

| Melting Point | -34.6 °C | [1] |

| Boiling Point | 365-367 °C (at 1 atm) | [1] |

| Solubility in Water | 0.050 mg/L | [1] |

Experimental Protocols

This section outlines the detailed methodologies for the experimental determination of the molecular weight and density of liquid compounds such as this compound.

Determination of Molecular Weight (Dumas Method)

The Dumas method is a classical technique for determining the molecular weight of a volatile liquid.[5][6]

Principle: The method relies on the ideal gas law (PV = nRT) to determine the number of moles of a vaporized liquid. By measuring the mass, volume, temperature, and pressure of the gas, the molecular weight can be calculated.[5]

Procedure:

-

A clean, dry flask of known volume is weighed.

-

A small amount of the volatile liquid (this compound) is introduced into the flask.

-

The flask is heated in a water bath to a temperature above the boiling point of the liquid, causing it to vaporize and drive out the air.

-

Once all the liquid has vaporized, the flask is sealed and allowed to cool to room temperature. The vapor condenses back into a liquid.

-

The outside of the flask is thoroughly dried, and the flask with the condensed liquid is weighed.

-

The mass of the vapor is the difference between the final and initial weights of the flask.

-

The volume of the flask is determined by filling it with water and weighing the water.

-

The atmospheric pressure and the temperature of the water bath are recorded.

-

The molecular weight is then calculated using the ideal gas law equation.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[7]

Principle: Density is defined as mass per unit volume. The pycnometer allows for the precise measurement of the mass of a known volume of liquid.

Procedure:

-

A clean and dry pycnometer is weighed empty.

-

The pycnometer is then filled with the liquid (this compound), ensuring no air bubbles are present.

-

The filled pycnometer is weighed.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The volume of the pycnometer is a known, calibrated value.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Applications and Experimental Workflows

This compound is extensively used as an extractant in solvent extraction processes, particularly for the separation of metals and organic acids.[8] Its role in pharmaceutical synthesis as an intermediate and in the formulation of drug delivery systems is also of growing interest.[9][10]

The following diagram illustrates a typical experimental workflow for a liquid-liquid extraction process utilizing this compound.

Caption: Liquid-Liquid Extraction Workflow using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound for synthesis 1116-76-3 [sigmaaldrich.com]

- 4. 1116-76-3・this compound・205-09272・209-09275[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]

- 5. vernier.com [vernier.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mt.com [mt.com]

- 8. This compound: Versatile Applications and Multifaceted Significance Across Industries - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

A Comprehensive Technical Guide to the Solubility of Trioctylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of trioctylamine in a wide array of organic solvents. Understanding the solubility characteristics of this compound, a key tertiary amine, is paramount for its application in diverse fields such as solvent extraction, pharmaceutical intermediate synthesis, and materials science. This document compiles quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and illustrates a critical application workflow.

Overview of this compound Solubility

This compound [(CH₃(CH₂)₇)₃N] is a colorless to pale yellow liquid characterized by its long, nonpolar alkyl chains. This structure dictates its solubility, rendering it generally soluble in non-polar organic solvents and exhibiting low solubility in polar solvents, particularly water.[1][2] The principle of "like dissolves like" is a strong predictor of its behavior; the large hydrophobic nature of the three octyl chains dominates its interactions with solvents.[2]

Quantitative Solubility Data

A seminal study by Ralston, Hoerr, and DuBrow in 1944 provides the most comprehensive quantitative data on the solubility of this compound in various organic solvents. The following tables summarize this data, offering a clear comparison of solubility across different solvent classes and temperatures.

Table 1: Solubility of this compound in Non-Polar and Slightly Polar Solvents [3]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Benzene | - | Miscible in all proportions above 5.5 °C |

| Cyclohexane | - | Miscible in all proportions above 6.5 °C |

| Carbon Tetrachloride | - | Miscible in all proportions above -23.0 °C |

| Trichloromethane | -60.0 | 134 |

| -50.0 | 287 | |

| -40.0 | 1000 | |

| -30.0 | Miscible in all proportions | |

| Diethyl Ether | -60.0 | 58 |

| -50.0 | 147 | |

| -40.0 | 600 | |

| -30.0 | Miscible in all proportions |

Table 2: Solubility of this compound in Moderately Polar Solvents [3]

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Ethyl Acetate | -50.0 | 0.1 |

| -40.0 | 4.2 | |

| -30.0 | 14.1 | |

| -22.5 | Miscible in all proportions | |

| Butyl Acetate | -60.0 | 11.5 |

| -50.0 | 22.7 | |

| -40.0 | 325 | |

| -30.0 | Miscible in all proportions | |

| 2-Butanone | -50.0 | 0.4 |

| -40.0 | 6.5 | |

| -30.0 | 35.0 | |

| -20.0 | 200 | |

| -17.5 | Miscible in all proportions | |

| Acetone | - | Two immiscible liquid phases from approx. 19 to 800 g/100 g of solvent at 9.8 °C. 6.7 g/100 g of solvent at 56.1 °C (boiling point). |

Table 3: Solubility of this compound in Polar Solvents [3]

| Solvent | Solubility Indication |

| Methanol | Limited solubility; forms two immiscible liquids over a considerable concentration range. |

| 95% Ethanol | Limited solubility; forms two immiscible liquids over a considerable concentration range. |

| Isopropanol | Limited solubility; forms two immiscible liquids over a considerable concentration range. |

| n-Butanol | - |

Qualitative Solubility Data

In addition to the quantitative data, a general qualitative understanding of this compound's solubility is essential for solvent selection in various applications.

Table 4: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Ethanol, Ether | Soluble[4] |

| Methanol | Slightly soluble[4] | |

| Aliphatic Hydrocarbons | Hydrocarbons | Soluble[5] |

| Chlorinated Hydrocarbons | Chloroform | Readily soluble/miscible[1][6][7] |

| Non-Polar Solvents | General | Soluble[2] |

| Water | Very slightly soluble/Insoluble[2][7] |

Experimental Protocol for Solubility Determination

For researchers requiring precise, in-house solubility data, the following experimental protocol, adapted from established methods, is recommended. This method is based on the gravimetric determination of the concentration of a saturated solution.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of choice

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Syringe with a compatible filter (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add a known volume of the selected organic solvent to a glass vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed, with undissolved this compound remaining.

-

Securely seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solvent is fully saturated with this compound.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter to remove any remaining undissolved microparticles into a pre-weighed volumetric flask.

-

-

Gravimetric Analysis:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Evaporate the solvent from the flask under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the this compound to decompose.

-

Once all the solvent has been removed, reweigh the flask containing the this compound residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the flask minus the initial weight of the empty flask.

-

The mass of the solvent is the weight of the flask with the solution minus the final weight of the flask with the residue.

-

Solubility is expressed as grams of this compound per 100 grams of solvent.

-

Application Workflow: Solvent Extraction

A primary application of this compound is in solvent extraction, particularly for the separation of metals and organic acids.[4][5] Its solubility in the organic phase is a critical parameter for an efficient extraction process. The following diagram illustrates a typical liquid-liquid extraction workflow.

In this process, this compound, dissolved in a water-immiscible organic solvent, acts as an extractant. It selectively complexes with the target solute (e.g., a metal ion or an organic acid) in the aqueous phase, transferring it to the organic phase. The two phases are then separated. Subsequently, the solute is stripped from the loaded organic phase, and the regenerated this compound in the organic solvent can be recycled for further extraction cycles. The efficiency of this process is highly dependent on the solubility of both the this compound and the this compound-solute complex in the chosen organic solvent.

References

- 1. benchchem.com [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Fatty Amine this compound For Sale | 1116-76-3 [whamine.com]

- 5. CAS 1116-76-3: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Trioctylamine

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways and reaction mechanisms for trioctylamine (TOA). It includes a detailed examination of the catalytic amination of 1-octanol, quantitative data from key studies, detailed experimental protocols, and visualizations of the core chemical processes.

Primary Synthesis Pathway: Catalytic Amination of 1-Octanol

The predominant industrial method for synthesizing this compound is the direct catalytic amination of 1-octanol with ammonia.[1][2][3] This process, often referred to as reductive amination, involves the reaction of an alcohol with ammonia in the presence of a catalyst and typically hydrogen gas.[3][4] The overall reaction proceeds in a stepwise manner, where ammonia is sequentially alkylated by 1-octanol, forming mono-octylamine and di-octylamine as key intermediates before the final product, this compound, is obtained.[5]

The general chemical equation for this transformation is:

3 CH₃(CH₂)₇OH + NH₃ --(Catalyst, Δ)--> [CH₃(CH₂)₇]₃N + 3 H₂O

This pathway is considered a "green" process as its only significant byproduct is water.[2][6] The reaction is typically catalyzed by transition metals, with nickel- and cobalt-based catalysts being common.[2][7]

Core Reaction Mechanism: The "Borrowing Hydrogen" Pathway

The catalytic amination of alcohols follows a sophisticated mechanism known as the "Borrowing Hydrogen" or "Hydrogen Transfer" mechanism.[6][8][9] This process avoids the need to pre-convert the alcohol into a more reactive electrophile. The catalyst temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate, which then participates in the amination, and finally, the hydrogen is returned in a reduction step.[6][10]

The mechanism can be broken down into three fundamental steps:[8]

-

Dehydrogenation: The catalyst abstracts two hydrogen atoms from the 1-octanol, oxidizing it to form the corresponding aldehyde (octanal). The abstracted hydrogen is temporarily held by the catalyst.

-

Condensation & Dehydration: The octanal intermediate undergoes a nucleophilic attack by an amine (initially ammonia, then octylamine, then dioctylamine). This is followed by dehydration to form an imine intermediate.

-

Hydrogenation: The catalyst transfers the "borrowed" hydrogen back to the imine intermediate, reducing it to form the final amine product.

This catalytic cycle repeats, with the newly formed primary and secondary amines acting as the nucleophile in subsequent cycles until the tertiary amine is formed. The dehydrogenation of the alcohol is often considered the rate-determining step of the overall process.[5][8]

Stepwise Synthesis Pathway

The formation of this compound is a sequential process. Ammonia is first alkylated to form octylamine (a primary amine). This octylamine is more nucleophilic than ammonia and competes for the octanal intermediate, leading to the formation of dioctylamine (a secondary amine). Finally, dioctylamine reacts to form the desired this compound (a tertiary amine). Controlling the selectivity to favor the tertiary amine requires careful optimization of reaction conditions.[4][5]

Quantitative Data and Experimental Protocols

The efficiency of this compound synthesis is highly dependent on the catalyst and reaction conditions. Below is a summary of data from representative studies.

Table 1: Summary of Catalytic Performance in this compound Synthesis

| Catalyst System | Reactants | Temperature (°C) | Time (h) | Octanol Conversion (%) | TOA Selectivity/Yield (%) | Reference |

| Ni-Cu / Diatomite (Ni:Cu = 1.25:1) | 1-Octanol, Ammonia | 210-220 | 5 | 100 | 97.3 (Selectivity) | [5] |

| Alkaline Earth Oxide | Dioctylamine, 1-Octanol | 210-220 | 5 | N/A | 94.5 (Yield) | [2] |

| Alkaline Earth Oxide | Dioctylamine, 1-Octanol | 200-230 | 4 | N/A | 92.7 (Yield) | [2] |

This protocol describes the synthesis of this compound from dioctylamine and 1-octanol, representing the final step in the overall synthesis from ammonia.[2]

Materials & Equipment:

-

Reactants: Dioctylamine (150g), 1-Octanol (89g)

-

Catalyst: Alkaline earth oxide catalyst (1.5g)

-

Gases: High-purity nitrogen, High-purity hydrogen

-

Equipment: 500 mL four-necked reaction flask, mechanical stirrer, thermometer, condenser with a water collection trap (e.g., Dean-Stark), heating mantle, gas inlet/outlet lines.

-

Analysis: Gas Chromatograph (GC) with a flame ionization detector (FID).

Experimental Workflow:

Procedure:

-

Reactor Charging: Charge the 500 mL four-necked flask with dioctylamine (150g), 1-octanol (89g), and the alkaline earth oxide catalyst (1.5g).

-

System Purge: Assemble the apparatus. Purge the system first with nitrogen to remove air, followed by purging with hydrogen. Maintain a gentle, continuous flow of hydrogen.

-

Catalyst Activation: Begin stirring and heat the mixture to 160-180°C. Hold at this temperature for 1 hour to reduce and activate the catalyst.

-

Amination Reaction: After activation, increase the temperature to 210-220°C to initiate the amination reaction. Water will begin to form and collect in the trap.

-

Reaction Monitoring: Monitor the reaction progress by observing the rate of water collection. The reaction is considered near completion when water generation significantly slows or stops. This typically takes 4-5 hours.

-

Analysis: Take a sample from the reaction mixture for GC analysis to determine the concentration of residual dioctylamine and the yield of this compound. The reaction is terminated when the dioctylamine content is ≤ 2%.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the crude product to remove the solid catalyst.

-

Purification: The filtered crude product can be purified by vacuum distillation to yield high-purity this compound.

GC Analysis Conditions: [2]

-

Column: HP-5 (50m x 0.32mm x 0.52µm) or equivalent.

-

Temperatures: Injector: 280°C, Detector: 280°C.

-

Oven Program: Initial temperature 180°C, ramp at 10°C/min to a final temperature of 280°C, hold for 10 minutes.

Alternative Synthesis Pathways

While catalytic amination of alcohols is dominant, other methods for synthesizing amines exist, though they may be less direct or efficient for producing this compound specifically.

-

Alkylation of Amines with Alkyl Halides: This classic Sₙ2 reaction involves treating ammonia or a lower-order amine with an alkyl halide (e.g., 1-bromooctane). However, this method often suffers from poor selectivity, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium salts, making it difficult to isolate the desired product.[11]

-

Catalytic Hydrogenation of Nitriles: this compound can also be prepared via the catalytic hydrogenation of caprylonitrile.[3] This method, however, involves different starting materials and synthetic logic.

Conclusion

The synthesis of this compound is predominantly achieved through the catalytic amination of 1-octanol with ammonia, a process that operates via the elegant "Borrowing Hydrogen" mechanism. This pathway is atom-economical and environmentally benign, producing water as the sole byproduct. The reaction proceeds stepwise through primary and secondary amine intermediates. Successful and high-yield synthesis relies on the careful selection of catalysts, such as Ni-Cu or cobalt formulations, and the precise control of reaction parameters like temperature and reactant ratios to maximize the selectivity towards the desired tertiary amine. The detailed protocols and mechanisms outlined in this guide provide a foundational understanding for researchers engaged in the synthesis and application of long-chain aliphatic amines.

References

- 1. nbinno.com [nbinno.com]

- 2. CN107540557A - A kind of preparation method of tri-n-octyl amine - Google Patents [patents.google.com]

- 3. This compound | C24H51N | CID 14227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Catalytic Organometallic Reactions of Ammonia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Amination of Octanol for Synthesis of this compound and Catalyst Characterization [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Data of Trioctylamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for trioctylamine, a tertiary amine widely used in various industrial and research applications, including as an extractant in solvent extraction processes and as a phase-transfer catalyst. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural formula of this compound is (C₈H₁₇)₃N. The following tables summarize the key spectroscopic data points that are characteristic of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the ¹H and ¹³C NMR spectra are relatively simple due to the symmetry of the three octyl chains.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.37 | Triplet | 6H | α-CH₂ (N-CH₂ -CH₂) |

| ~1.45 | Multiplet | 6H | β-CH₂ (N-CH₂-CH₂ -CH₂) |

| ~1.27 | Multiplet | 30H | -(CH₂ )₅-CH₃ |

| ~0.88 | Triplet | 9H | -CH₃ |

Solvent: CDCl₃. Instrument Frequency: 89.56 MHz.[1][2]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~54.3 | α-C (N-C H₂) |

| ~31.9 | -C H₂- |

| ~29.5 | -C H₂- |

| ~29.3 | -C H₂- |

| ~27.2 | -C H₂- |

| ~22.7 | -C H₂- |

| ~14.1 | -C H₃ |

Solvent: CDCl₃.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. As a tertiary amine, this compound lacks N-H bonds, which simplifies its IR spectrum in the high-frequency region.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H stretching vibrations of CH₂, CH₃ groups |

| 1465 | Medium | C-H bending vibrations of CH₂ (scissoring) |

| 1375 | Medium | C-H bending vibrations of CH₃ (symmetric) |

| 1250 - 1020 | Medium | C-N stretching vibrations of aliphatic amine |

As a tertiary amine, this compound does not exhibit the characteristic N-H stretching bands typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 353 | Low | [M]⁺ (Molecular Ion) |

| 254 | 100 (Base Peak) | [M - C₇H₁₅]⁺ |

| 156 | High | [M - C₁₄H₂₉]⁺ |

| 142 | High | [C₁₀H₂₂N]⁺ |

The molecular ion peak at m/z 353 is consistent with the molecular formula C₂₄H₅₁N.[1][3] The fragmentation pattern is characteristic of aliphatic amines, often involving cleavage of the C-C bond beta to the nitrogen atom.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Prepare a solution of this compound in deuterated chloroform (CDCl₃) at a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) inlet if coupled to a GC-MS system.

-

Ionization:

-

Utilize electron ionization (EI) as the ionization method.

-

Set the electron energy to a standard value of 70 eV.

-

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

-

-

Detection and Data Processing:

-

The detector will record the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

The base peak is assigned a relative intensity of 100%, and all other peaks are reported relative to it.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the combined spectroscopic data.

Caption: Workflow for the structural elucidation of this compound.

This guide provides foundational spectroscopic information for this compound. For more advanced applications, further two-dimensional NMR experiments (e.g., COSY, HSQC) could be employed for more detailed structural assignments.

References